molecular formula C6H7ClN2O2 B2760572 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 514800-80-7

4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2760572
CAS No.: 514800-80-7
M. Wt: 174.58
InChI Key: MBPORVLOAPWZHK-UHFFFAOYSA-N
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Description

4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4, methyl groups at positions 1 and 5, and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and enhanced stability from the electron-withdrawing chlorine substituent.

Synthesis: The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate can be hydrolyzed under basic conditions (e.g., KOH in methanol/water) to yield the carboxylic acid derivative . The chloro substituent is introduced either during cyclization or via post-functionalization reactions using chlorinating agents.

Properties

IUPAC Name

4-chloro-1,5-dimethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPORVLOAPWZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-80-7
Record name 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then further reacted with formic acid to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale batch reactors where the aforementioned reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is characterized by a five-membered pyrazole ring with a chloro substituent at the 4-position and two methyl groups at the 1 and 5 positions. The carboxylic acid functional group at the 3-position enhances its reactivity and potential applications in medicinal chemistry.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits antimicrobial and antifungal activities. It has been shown to inhibit certain enzymes involved in microbial metabolism, making it a candidate for developing new antimicrobial agents.

Medicine

The compound is being explored for its potential use in drug development:

  • Anti-inflammatory Activity : It has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. A study reported an IC50 value of 0.01 μM for COX-2 inhibition, indicating its potency compared to traditional anti-inflammatory drugs like celecoxib.
  • Anticancer Potential : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines. Modifications to the pyrazole structure have yielded compounds with promising anticancer activities.

Analgesic Effects

A comparative study showed that this compound significantly reduced pain responses in animal models compared to standard analgesics.

Toxicity Assessment

Acute toxicity studies indicated an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound Cl (C4), CH₃ (C1, C5), COOH (C3) 188.6 Intermediate for amides, coordination complexes
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid Ph (C1, C5), COOH (C3) 264.3 Lower solubility in polar solvents; used in antitumor agent synthesis
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Cl (C5), CH₃ (C3), CONH-aryl substituents 403–437 Antifungal/antibacterial activity; yields 62–71%
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid CH₃ (C1, C5), COOH (C4) 154.1 Lower steric hindrance; used in metal coordination
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid Bz (C4), Ph (C1, C5), COOH (C3) 382.4 Reacts with hydroxylamines to form hydrazides

Key Observations:

  • Chlorine vs. Methyl/Phenyl Substituents : The chlorine atom in the target compound enhances electrophilicity at C4, facilitating nucleophilic substitution reactions, whereas methyl/phenyl groups increase lipophilicity .
  • Carboxylic Acid Position : The C3-carboxylic acid group (vs. C4 in some analogues) influences hydrogen-bonding patterns and metal-coordination behavior, as seen in Ni(II)/Cd(II) complexes .

Key Observations:

  • Base-Mediated Hydrolysis : The target compound is synthesized efficiently (64–90% yield) via ester hydrolysis, contrasting with lower yields for diphenyl analogues due to steric hindrance .
  • Coupling Reactions : Carboxamide derivatives require activating agents (e.g., EDCI/HOBt), reflecting the carboxylic acid’s reactivity .

Biological Activity

4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with two nitrogen atoms and a carboxylic acid functional group. Its molecular formula is C6H7ClN2O2C_6H_7ClN_2O_2, and it has a molecular weight of 176.58 g/mol. The presence of the chlorine atom and methyl groups contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, including:

  • Anticancer Activity : The compound has shown potential as an anticancer agent, particularly against various cancer cell lines.
  • Anti-inflammatory Effects : It may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways that regulate growth and inflammation.

Anticancer Activity

Studies have evaluated the anticancer potential of this compound against several cancer cell lines. Table 1 summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF70.01Induction of apoptosis
NCI-H4600.03Inhibition of Aurora-A kinase
A5490.39Induction of autophagy

These results indicate that the compound exhibits potent cytotoxic effects, particularly in breast cancer (MCF7) and lung cancer (A549) cell lines.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce pro-inflammatory cytokine production. This suggests a potential role in managing inflammatory diseases.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity, making it a candidate for further exploration in infectious disease applications.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives, including this compound:

  • Case Study on Cancer Treatment : A study demonstrated that treatment with this pyrazole derivative resulted in significant tumor regression in xenograft models of breast cancer.
  • Inflammation Model Study : In an animal model of arthritis, administration of the compound led to reduced joint swelling and pain, suggesting its efficacy as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of pyrazole precursors. For example, chlorination of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives using reagents like POCl₃ or SOCl₂ under reflux conditions can introduce the chloro substituent at the 4-position . Optimization strategies include:

  • Temperature Control: Maintaining reflux temperatures (70–100°C) to ensure complete chlorination while avoiding decomposition .
  • Catalyst Selection: Using Lewis acids (e.g., AlCl₃) to enhance regioselectivity .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency .

Table 1: Comparative Synthesis Conditions

MethodReagents/ConditionsYield (%)Reference
Chlorination with POCl₃POCl₃, DMF, 80°C, 6h72
Cyclization of hydrazidesHydrazine hydrate, EtOH, reflux65

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for methyl group signals (δ 2.3–2.6 ppm for C1/C5-CH₃) and pyrazole ring protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR: Carboxylic acid carbonyl (δ ~170 ppm) and pyrazole carbons (δ 140–160 ppm) .
  • IR Spectroscopy: Confirm carboxylic acid O–H stretch (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak (m/z ~200–220) and fragment ions (e.g., loss of COOH group) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular structure derived from NMR/IR data?

Methodological Answer: X-ray crystallography provides definitive bond lengths, angles, and substituent positions. For example:

  • Discrepancy Resolution: If NMR suggests equatorial positioning of the chloro group, crystallography can confirm axial/equatorial geometry via torsion angles (e.g., C4–Cl bond angle ~109.5°) .
  • Hydrogen Bonding: Identify intermolecular interactions (e.g., carboxylic acid dimerization) through O···O distances (~2.6 Å) .

Table 2: Key Crystallographic Parameters

ParameterObserved ValueReference
Bond Length (C4–Cl)1.73 Å
Dihedral Angle (Pyrazole)179.4°

Q. What strategies enhance bioactivity of pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

  • Functional Group Modifications:
    • Electron-Withdrawing Groups: Introduce halogens (e.g., Cl) at the 4-position to improve enzyme inhibition (e.g., COX-2) .
    • Hybrid Molecules: Conjugate with coumarin or triazole moieties to enhance anticancer activity via π-π stacking .
  • Bioassay Design:
    • In Vitro Testing: Use MTT assays (IC₅₀ values) for cytotoxicity screening against cancer cell lines (e.g., HeLa) .
    • Molecular Docking: Simulate binding affinities with target proteins (e.g., VEGFR-2) using AutoDock Vina .

Q. How can conflicting spectral data (e.g., NMR vs. IR) be reconciled during structural analysis?

Methodological Answer:

  • Cross-Validation:
    • Compare NMR integration ratios (e.g., methyl groups) with IR functional group counts .
    • Use 2D NMR (HSQC, HMBC) to confirm connectivity of ambiguous signals .
  • Computational Modeling:
    • DFT calculations (B3LYP/6-31G*) predict vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental data .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

Methodological Answer:

  • Chiral Resolution:
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to induce asymmetry .
    • Enzymatic resolution (lipases) can separate enantiomers via ester hydrolysis .
  • Analytical Methods:
    • Chiral HPLC (e.g., Chiralpak® columns) with polar mobile phases (hexane:isopropanol) .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Studies:
    • pH-Dependent Degradation: Monitor via HPLC at pH 2–10; carboxylic acid protonation (pH < pKa ~2.8) reduces solubility and increases aggregation .
    • Solvent Effects: Polar solvents (e.g., DMSO) stabilize the zwitterionic form, while non-polar solvents (e.g., toluene) favor the neutral form .

Data Contradiction Analysis Example:
If IR shows a weak C=O stretch but NMR confirms the carboxylic acid, consider hydrogen bonding or crystal packing effects observed in X-ray data .

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